

# An In-depth Technical Guide to (3-Chlorophenyl)(piperidin-4-yl)methanone

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## Compound of Interest

**Compound Name:** (3-Chlorophenyl)(piperidin-4-yl)methanone

**Cat. No.:** B015634

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## Abstract

**(3-Chlorophenyl)(piperidin-4-yl)methanone** is a chemical compound featuring a piperidine ring acylated at the 4-position with a 3-chlorobenzoyl group. While specific, in-depth research on the discovery, history, and unique biological activities of this exact molecule is limited in publicly available scientific literature, its structural motifs are prevalent in a wide range of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound, detailing its physicochemical properties, plausible synthetic routes based on established chemical principles, and a discussion of its potential biological significance in the context of related 4-arylpiperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of this and structurally similar compounds.

## Introduction

The 4-arylpiperidine scaffold is a key pharmacophore found in numerous centrally active compounds. The piperidine ring, a saturated heterocycle, is a common feature in many natural alkaloids and synthetic drugs, valued for its ability to interact with various biological targets. The attachment of an aryl ketone (aryl group) at the 4-position of the piperidine ring creates a class of compounds with diverse pharmacological profiles, including but not limited to, antipsychotic, analgesic, and sigma-1 receptor modulating activities.

**(3-Chlorophenyl)(piperidin-4-yl)methanone**, also known by its CAS number 1391052-66-6 for its hydrochloride salt, represents a specific embodiment of this structural class. The presence of a chlorine atom at the meta-position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Although detailed historical accounts of its specific discovery are not readily available, it is recognized as a valuable chemical intermediate in the synthesis of more complex molecules, such as P2Y12 antagonists for cardiovascular applications.<sup>[1]</sup> This guide will explore the synthesis and potential pharmacology of this compound based on analogous structures.

## Physicochemical Properties

A summary of the key physicochemical properties of **(3-Chlorophenyl)(piperidin-4-yl)methanone** is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>14</sub> CINO	PubChem
Molecular Weight	223.70 g/mol	PubChem
CAS Number (HCl salt)	1391052-66-6	ChemicalBook <sup>[1]</sup>
Appearance	Solid (predicted)	---
Solubility	Predicted to be sparingly soluble in water	---
LogP (predicted)	2.5 - 3.0	---

## Synthetic Methodologies

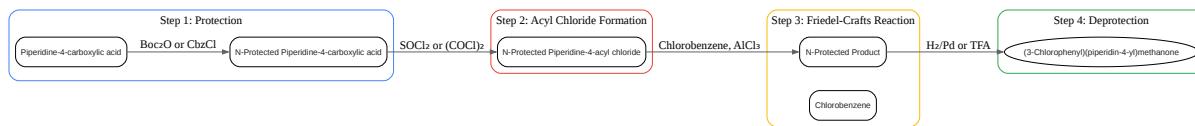
While specific, peer-reviewed synthetic procedures for **(3-Chlorophenyl)(piperidin-4-yl)methanone** are not extensively documented, its structure lends itself to several well-established synthetic strategies for 4-arylpiperidines. The following sections detail plausible and commonly employed experimental protocols for its preparation.

## Friedel-Crafts Acylation Approach

One of the most direct methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of **(3-Chlorophenyl)(piperidin-4-yl)methanone**, this would involve the acylation of a suitably protected piperidine derivative with 3-chlorobenzoyl chloride. A common protecting group for the piperidine nitrogen is the benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, which can be removed under specific conditions post-acylation.

### 3.1.1. Experimental Protocol: Friedel-Crafts Acylation

- Protection of Piperidine-4-carboxylic acid: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection) dropwise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-protected piperidine-4-carboxylic acid.
- Formation of the Acyl Chloride: Convert the N-protected piperidine-4-carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
- Friedel-Crafts Acylation: In a separate flask, dissolve chlorobenzene in a suitable solvent (e.g., DCM or carbon disulfide) and cool it in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride ( $AlCl_3$ ), portion-wise. To this mixture, add the N-protected piperidine-4-acyl chloride solution dropwise. Monitor the reaction by Thin Layer Chromatography (TLC).
- Work-up and Deprotection: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-protected **(3-Chlorophenyl)(piperidin-4-yl)methanone** can be deprotected by catalytic hydrogenation (for Cbz group) or by treatment with a strong acid like trifluoroacetic acid (for Boc group).
- Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to yield **(3-Chlorophenyl)(piperidin-4-yl)methanone**.



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Proposed workflow for the Friedel-Crafts acylation synthesis.

## Grignard Reaction Approach

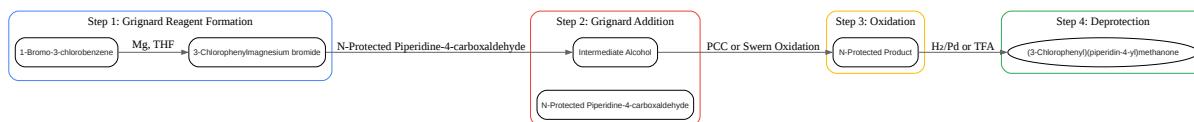
An alternative and widely used method involves the use of an organometallic reagent, such as a Grignard reagent. This approach would entail the reaction of a 3-chlorophenylmagnesium halide with a piperidine-4-carboxaldehyde or a related derivative, followed by oxidation.

### 3.2.1. Experimental Protocol: Grignard Reaction

- Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Prepare a solution of 1-bromo-3-chlorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating. Once the reaction starts, add the remaining 1-bromo-3-chlorobenzene solution dropwise to maintain a gentle reflux.
- Grignard Addition: To a solution of N-protected piperidine-4-carboxaldehyde in anhydrous THF, add the freshly prepared 3-chlorophenylmagnesium bromide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash

the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This will yield the corresponding secondary alcohol.

- Oxidation: Dissolve the alcohol in a suitable solvent such as DCM. Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Stir the reaction at room temperature until the alcohol is fully converted to the ketone.
- Deprotection and Purification: Deprotect the piperidine nitrogen as described in the Friedel-Crafts section. Purify the final compound using column chromatography or recrystallization.



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Proposed workflow for the Grignard reaction synthesis.

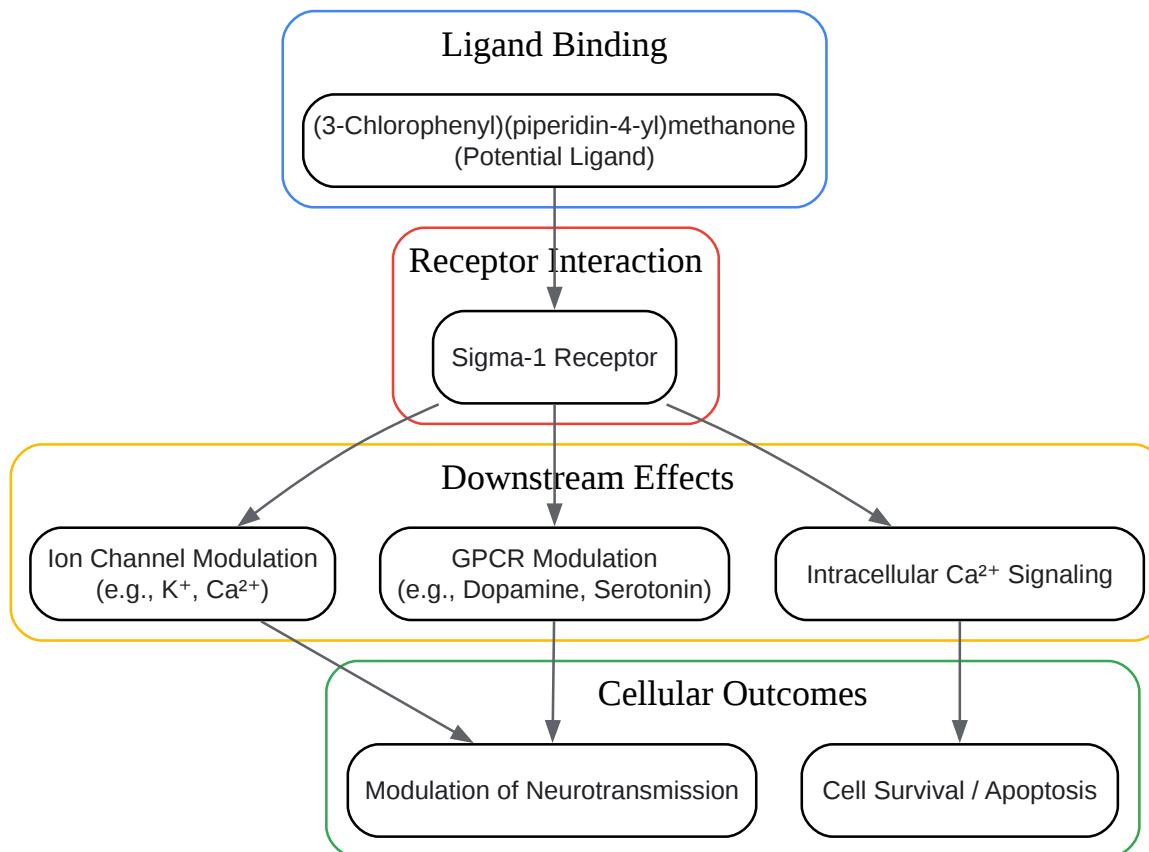
## Potential Biological Activities and Signaling Pathways

While specific biological data for **(3-Chlorophenyl)(piperidin-4-yl)methanone** is scarce, the broader class of 4-arylpiperidines has been extensively studied, revealing a range of biological activities. These activities are often attributed to their interactions with various receptors and enzymes in the central nervous system (CNS).

### 4.1. Sigma Receptor Modulation

Many 4-arylpiperidine derivatives are known to be potent ligands for sigma ( $\sigma$ ) receptors, particularly the  $\sigma_1$  subtype. The  $\sigma_1$  receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein

coupled receptors, and intracellular calcium signaling. Ligands of the  $\sigma_1$  receptor are being investigated for their potential therapeutic applications in neurological and psychiatric disorders, as well as in cancer. The binding of a ligand to the  $\sigma_1$  receptor can modulate downstream signaling pathways, including those involving dopamine and serotonin.



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Potential signaling pathway involving the Sigma-1 receptor.

#### 4.2. Dopamine and Serotonin Receptor Interactions

The piperidine moiety is a common feature in ligands for dopamine and serotonin receptors. For example, the antipsychotic drug haloperidol contains a 4-substituted piperidine ring. It is plausible that **(3-Chlorophenyl)(piperidin-4-yl)methanone** could exhibit some affinity for these receptors, potentially acting as an antagonist or a modulator. Such interactions could be relevant for its potential use in treating psychiatric disorders.

## Conclusion

**(3-Chlorophenyl)(piperidin-4-yl)methanone** is a compound of interest due to its core 4-arylpiperidine structure, a scaffold associated with a wide range of biological activities. While the specific discovery and history of this molecule are not well-documented in the public domain, this technical guide has outlined plausible and robust synthetic methodologies based on fundamental principles of organic chemistry, including Friedel-Crafts acylation and Grignard reactions. Furthermore, by examining the pharmacology of structurally related compounds, we can hypothesize that **(3-Chlorophenyl)(piperidin-4-yl)methanone** may interact with key CNS targets such as sigma, dopamine, and serotonin receptors. This guide provides a foundational resource for researchers interested in synthesizing this compound and exploring its potential as a chemical intermediate or as a lead compound in drug discovery programs. Further experimental investigation is warranted to fully elucidate its synthetic nuances and pharmacological profile.

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## References

- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxy piperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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